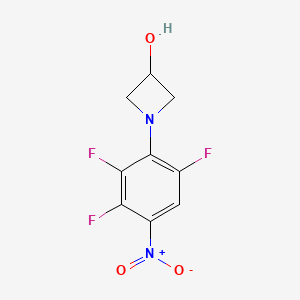
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Méthodes De Préparation
The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the phenyl ring.
Azetidin-3-ol Formation: Cyclization to form the azetidin-3-ol ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds such as:
3-Vinylazetidin-3-ols: These compounds also contain an azetidin-3-ol ring but differ in the presence of a vinyl group instead of trifluoromethyl and nitro groups.
3-Vinyloxetan-3-ols: Similar to azetidin-3-ols but with an oxetane ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
919357-22-5 |
|---|---|
Formule moléculaire |
C9H7F3N2O3 |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
1-(2,3,6-trifluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H7F3N2O3/c10-5-1-6(14(16)17)7(11)8(12)9(5)13-2-4(15)3-13/h1,4,15H,2-3H2 |
Clé InChI |
ZRZGLULIBKEHQC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
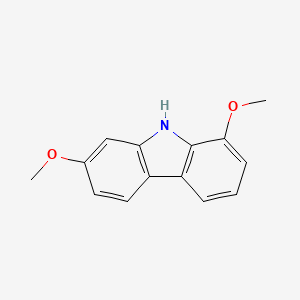
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
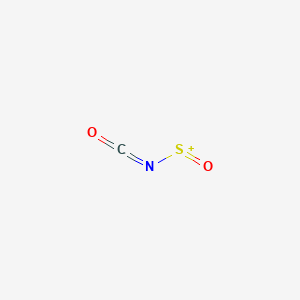
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
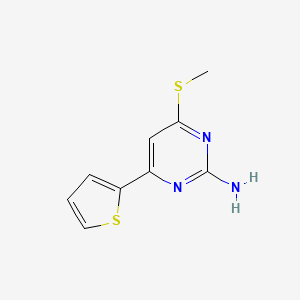
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
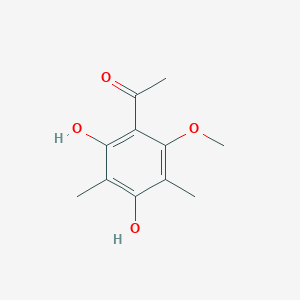
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
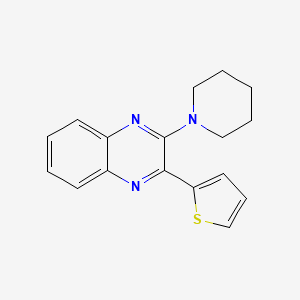
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
